2-Chloro-5-hydroxypyridine

Descripción general

Descripción

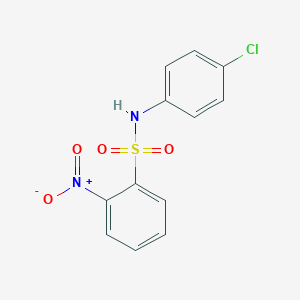

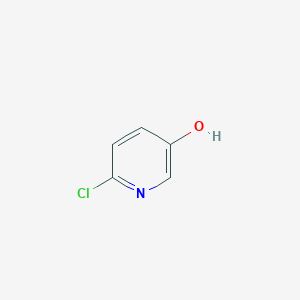

2-Chloro-5-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO . It is also known by other names such as 6-chloropyridin-3-ol and 6-Chloro-3-pyridinol . The molecular weight of this compound is 129.54 g/mol .

Synthesis Analysis

The synthesis of 2-Chloro-5-hydroxypyridine has been described in several studies . One method involves the synthesis of this compound from 3-iodo-6-chloropyridine .Molecular Structure Analysis

The InChI string for 2-Chloro-5-hydroxypyridine isInChI=1S/C5H4ClNO/c6-5-2-1-4 (8)3-7-5/h1-3,8H . Its canonical SMILES string is C1=CC (=NC=C1O)Cl . Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5-hydroxypyridine are not detailed in the search results, it’s worth noting that this compound can act as a donor ligand .Physical And Chemical Properties Analysis

2-Chloro-5-hydroxypyridine has a molecular weight of 129.54 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 128.9981414 g/mol . The topological polar surface area is 33.1 Ų .Aplicaciones Científicas De Investigación

Coordination Chemistry and Ligand Design

- Applications :

Perovskite Solar Cells

- Applications :

- Passivation Layer : 2-Chloro-5-hydroxypyridine derivatives, such as HNCLP, exhibit strong passivation abilities. They suppress nonradiative recombination in perovskite absorbers, improving film crystal quality and carrier extraction .

Medicinal Chemistry and Drug Development

Safety and Hazards

2-Chloro-5-hydroxypyridine may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Direcciones Futuras

2-Chloro-5-hydroxypyridine and its derivatives have been studied for their potential applications in the field of energy, particularly in the design of additives for perovskite solar cells . The push-pull electronic structure configuration of 5-chloro-2-hydroxypyridine derivatives has been explored, and these compounds have shown promise in enabling durable and efficient perovskite solar cells .

Mecanismo De Acción

Target of Action

2-Chloro-5-hydroxypyridine is a key component of the non-opioid analgesic agent ABT-594

Mode of Action

It is known to act as a donor ligand and exists in a zwitterionic form, ie, 5-chloropyridinium-2-olate in copper complexes . This suggests that it may interact with its targets through the donation of electrons, leading to changes in the biochemical pathways.

Biochemical Pathways

It has been used to study the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin c bioreduction by xanthine dehydrogenase . This suggests that it may have an impact on the pathways involving these enzymes.

Result of Action

Given its role in the non-opioid analgesic agent abt-594 , it is likely to have an analgesic effect, reducing pain signals at the molecular and cellular level.

Propiedades

IUPAC Name |

6-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCOOWROABTXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356120 | |

| Record name | 2-Chloro-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-hydroxypyridine | |

CAS RN |

41288-96-4 | |

| Record name | 2-Chloro-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-chloro-5-hydroxypyridine in pharmaceutical research?

A: 2-Chloro-5-hydroxypyridine is a valuable building block in synthesizing various pharmaceutical compounds. Notably, it serves as a key starting material in producing ABT-594 [], a non-opioid analgesic, and ABT-724 [], highlighting its importance in developing novel therapeutics.

Q2: How does 2-chloro-5-hydroxypyridine influence fungal biology?

A: Research on Alternaria alternata, a citrus fungal pathogen, reveals that 2-chloro-5-hydroxypyridine significantly impacts fungal growth and development. The compound induces hypersensitivity in A. alternata mutants lacking specific Major Facilitator Superfamily (MFS) transporters like AaMFS19 [] and AaMFS54 []. These transporters are likely involved in cellular detoxification mechanisms, and their absence makes the fungus vulnerable to 2-chloro-5-hydroxypyridine.

Q3: Are there alternative synthesis routes for 2-chloro-5-hydroxypyridine?

A: Yes, researchers have explored alternative synthetic pathways for 2-chloro-5-hydroxypyridine. One approach involves synthesizing it from 3-iodo-6-chloropyridine []. Another method involves using 2-chloro-5-hydroxypyridine as a starting material in a multi-step synthesis to produce a key intermediate for a BTK inhibitor []. These explorations aim to improve yield, purity, and practicality compared to previous methods.

Q4: What is the role of 2-chloro-5-hydroxypyridine in studying stress response in fungi?

A: 2-Chloro-5-hydroxypyridine serves as a valuable tool for investigating stress response mechanisms in fungi. Studies on Alternaria alternata demonstrate that the compound triggers responses mediated by mitogen-activated protein (MAP) kinases, histidine kinase, and the Yap1 transcription regulator []. This suggests that 2-chloro-5-hydroxypyridine might induce oxidative stress or disrupt cellular processes related to cell wall integrity, prompting a cascade of signaling events in the fungus.

Q5: Are there any insights into the potential environmental impact of 2-chloro-5-hydroxypyridine?

A5: While the provided research focuses on the compound's pharmaceutical and biological applications, it lacks specific details about its environmental impact and degradation pathways. Further investigation is needed to evaluate its ecotoxicological effects and develop strategies for mitigating any potential negative impacts on the environment.

Q6: How does 2-chloro-5-hydroxypyridine affect fungal virulence?

A: Studies show that 2-chloro-5-hydroxypyridine negatively affects the virulence of Alternaria alternata. Mutants lacking the AaMFS54 transporter, which exhibit increased sensitivity to 2-chloro-5-hydroxypyridine, display reduced virulence on citrus leaves []. This suggests that the compound might interfere with essential fungal mechanisms required for host infection or colonization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

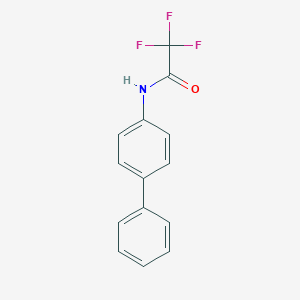

![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)

![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)

![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)